molecular formula C16H10N4O3S B3014208 5-phenyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide CAS No. 1226437-98-4

5-phenyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide

Cat. No.: B3014208
CAS No.: 1226437-98-4
M. Wt: 338.34
InChI Key: OFZWYSVPRLHIGH-UHFFFAOYSA-N
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Description

5-phenyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, an oxadiazole ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Oxadiazole Ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling of the Thiophene Ring: The thiophene ring can be introduced through various coupling reactions, such as Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Final Coupling and Purification: The final step involves coupling the intermediate compounds to form the desired product, followed by purification using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

5-phenyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

5-phenyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly for its antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5-phenyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-phenyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide
  • N-cyclopropyl-5-phenyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide

Uniqueness

5-phenyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide is unique due to the presence of both the oxadiazole and isoxazole rings, which can impart distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing molecules with specific desired properties for various applications.

Properties

IUPAC Name

5-phenyl-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O3S/c21-14(12-8-13(23-20-12)10-4-2-1-3-5-10)17-16-19-18-15(22-16)11-6-7-24-9-11/h1-9H,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZWYSVPRLHIGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NN=C(O3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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